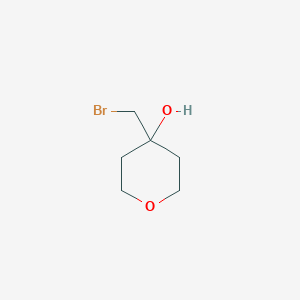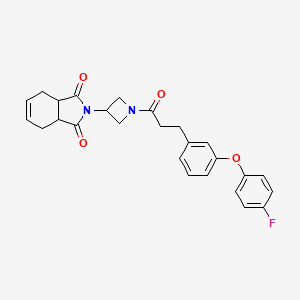
2-(1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C26H25FN2O4 and its molecular weight is 448.494. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biotransformation and Metabolic Fate
One significant area of research is the biotransformation of β-secretase inhibitors, closely related to the mentioned compound. For instance, Lindgren et al. (2013) explored the metabolic fate of aminoisoindoles, potent inhibitors of β-secretase, demonstrating that these compounds undergo extensive metabolism, including N-oxidation and a unique ring contraction of the pyrimidine ring into an imidazole ring. This study highlights the complex metabolic pathways involved in the biotransformation of such compounds, contributing to our understanding of their stability and potential therapeutic applications (Lindgren et al., 2013).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of related compounds provides insights into their chemical properties and potential applications. For example, Li et al. (2005) examined the molecular structures of two isomeric compounds, highlighting significant differences in their conformations and distances between atoms. Such structural analyses are crucial for understanding the physicochemical properties of these compounds and their interactions with biological targets (Li et al., 2005).
Novel Synthesis Approaches
Tan et al. (2016) developed a new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This approach includes the epoxidation and subsequent opening of the epoxide with nucleophiles, leading to the formation of amino and triazole derivatives. Such innovative synthesis methods expand the possibilities for creating derivatives with potentially enhanced biological activities or specific applications (Tan et al., 2016).
Anticancer Activity and Molecular Modelling
Another critical area of research is the evaluation of the anticancer activity and structure-activity relationships of isoindole-1,3(2H)-dione compounds. Tan et al. (2020) investigated the anticancer activities of these compounds against various cancer cell lines, revealing that specific substituents significantly impact their efficacy. This research not only provides insights into the potential therapeutic applications of these compounds but also underscores the importance of molecular modelling in understanding their interactions with biological targets (Tan et al., 2020).
特性
IUPAC Name |
2-[1-[3-[3-(4-fluorophenoxy)phenyl]propanoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O4/c27-18-9-11-20(12-10-18)33-21-5-3-4-17(14-21)8-13-24(30)28-15-19(16-28)29-25(31)22-6-1-2-7-23(22)26(29)32/h1-5,9-12,14,19,22-23H,6-8,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDGLWRJDJOTAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CCC4=CC(=CC=C4)OC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2607415.png)

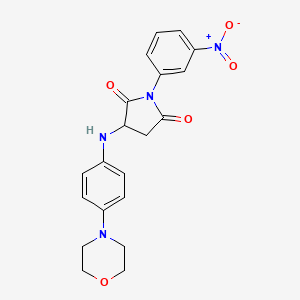
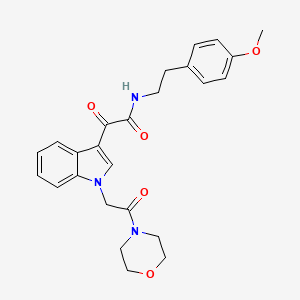


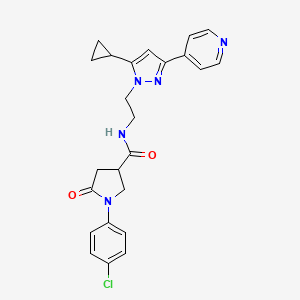
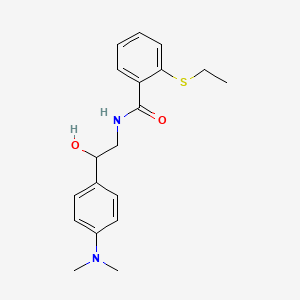
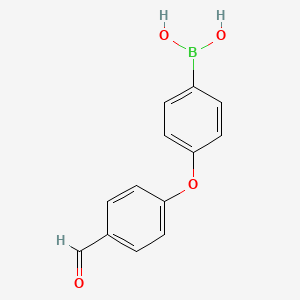
![7-Chloro-1-(3-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2607430.png)
